molecular formula C19H15ClN4OS B2881113 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole CAS No. 1105220-39-0

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole

Cat. No. B2881113
CAS RN: 1105220-39-0
M. Wt: 382.87
InChI Key: NDDZTZXDYZMXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole is a useful research compound. Its molecular formula is C19H15ClN4OS and its molecular weight is 382.87. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agents

One study discusses the synthesis of formazans from a Mannich base derived from a similar compound, showcasing its application as antimicrobial agents. This research highlights the antimicrobial activity against pathogenic bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial solutions (Sah et al., 2014).

Structural Characterization

Another study focuses on the synthesis and structural characterization of isostructural thiazoles, which are synthesized in high yields and whose structures are determined by single-crystal diffraction. This research illustrates the compound's relevance in material science and crystallography, contributing to the understanding of molecular conformations and interactions (Kariuki et al., 2021).

Lipase and α-Glucosidase Inhibition

Research on novel heterocyclic compounds derived from related structures demonstrates their potential in inhibiting lipase and α-glucosidase, suggesting a role in the development of treatments for conditions related to these enzymes. Such studies are significant for understanding the biochemical interactions and therapeutic potential of these compounds (Bekircan et al., 2015).

Quantum Chemical and Molecular Docking Studies

Molecular docking and quantum chemical studies on thiazole derivatives, including those with close structural resemblance to the queried compound, highlight their potential applications in drug design and the study of molecular interactions. These studies provide insights into the binding affinities, molecular stability, and reactivity, essential for developing targeted therapies (Viji et al., 2020).

Nematocidal Activity

The synthesis and evaluation of novel compounds for nematocidal activity represent another area of application. Compounds similar to the queried chemical structure have shown effectiveness against specific nematodes, suggesting potential agricultural applications in controlling nematode infestations (Liu et al., 2022).

properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-(4-methoxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS/c1-12-18(22-23-24(12)15-5-3-4-14(20)10-15)19-21-17(11-26-19)13-6-8-16(25-2)9-7-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDZTZXDYZMXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(4-methoxyphenyl)thiazole

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